4-Amidinopyridinium chloride
Overview
Description
4-Amidinopyridinium chloride is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.60 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis : It has been used as a catalyst for the preparation of amidoalkyl phenols and bis amidoalkyl phenols, a new category of compounds, highlighting its potential in facilitating various chemical reactions (Moosavi‐Zare et al., 2018).
Stabilization in Mass Spectrometry : Amidation with 4-Amidinopyridinium chloride has been found to stabilize sialic acids, improving the yield of ions for structural analysis by mass spectrometry. This demonstrates its role in enhancing the accuracy and effectiveness of MALDI-MS analyses (Sekiya, Wada & Tanaka, 2005).
Solid Acid Catalysis : N-sulfonic acid poly(4-vinylpyridinium) chloride, derived from this compound, has been used as an efficient and reusable solid acid catalyst in N-Boc protection of amines, indicating its potential in organic syntheses (Shirini, Khaligh & Goli Jolodar, 2013).
Proton Conductivity : The compound has been intercalated with kaolinite to synthesize a material that exhibits proton conductivity, which could have potential applications in devices like fuel cells (Ren et al., 2015).
Chemical Synthesis and Design : It's involved in the design and synthesis of various chemicals and materials, such as new ionic liquids for tandem Knoevenagel–Michael reactions and as an efficient catalyst for other chemical reactions (Moosavi‐Zare et al., 2013).
Biomedical Research : Amidation via this compound has been used to modify hyaluronan to enhance its pseudoplasticity, which is valuable in preparing biomaterials for regenerative medicine and drug delivery (Petta et al., 2016).
Polymer Science : It's also utilized in the preparation and reactivity of polymeric materials and nanofiltration membranes, indicating its role in materials science and engineering (Cheng et al., 2018).
Properties
IUPAC Name |
[amino(pyridin-4-yl)methylidene]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=[NH2+])N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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